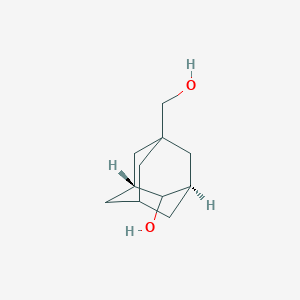
Disperse Yellow 182
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disperse Yellow 182 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, acetate, and nylon. These dyes are characterized by their low water solubility and their ability to disperse in water with the help of dispersing agents. This compound is known for its bright yellow color and is widely used in the textile industry for dyeing fabrics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Yellow 182 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. Dispersing agents are added to maintain the dye in a finely dispersed state, which is essential for its application in dyeing processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The azo group in this compound can be reduced to form corresponding amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original dye.
Reduction Products: Corresponding aromatic amines.
Substitution Products: Halogenated or nitrated derivatives of the dye.
科学的研究の応用
Disperse Yellow 182 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the textile industry for dyeing synthetic fibers. It is also used in the production of colored plastics and inks.
作用機序
The mechanism of action of Disperse Yellow 182 involves its interaction with the hydrophobic regions of synthetic fibers. The dye molecules are absorbed onto the fiber surface and then diffuse into the fiber matrix. The non-ionic nature of disperse dyes allows them to penetrate the hydrophobic fibers effectively. The dye-fiber interaction is primarily driven by van der Waals forces and hydrogen bonding.
類似化合物との比較
Disperse Yellow 3: Another azo dye with similar applications but different molecular structure.
Disperse Yellow 42: Known for its good lightfastness and used in similar applications.
Disperse Yellow 82: A fluorescent dye with applications in high-visibility textiles.
Uniqueness of Disperse Yellow 182: this compound is unique due to its specific shade of yellow and its excellent dyeing properties on synthetic fibers. It offers good lightfastness and wash fastness, making it a preferred choice in the textile industry.
特性
CAS番号 |
112487-20-4 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
0 |
同義語 |
Disperse Yellow 182 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1168041.png)
